Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)-
Description
Structure and Synthesis The compound "Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)-" (hereafter referred to as the target compound) is a branched fatty acid derivative with a 14-carbon backbone (tetradecanoic acid). Key structural features include:
- A methyl ester group at the carboxylic acid terminus.
- A (2-bromo-1-oxooctyl)oxy substituent at the 3rd carbon (C3) of the tetradecanoic acid chain.
- (3R) stereochemistry, indicating the chiral configuration at C2.
The synthesis involves bromination and esterification steps. As described in , the compound is synthesized via reaction of (R)-3-hydroxytetradecanoic acid methyl ester with 2-bromo-1-oxooctyl derivatives, yielding a 30% purified product after flash chromatography .
Properties
IUPAC Name |
methyl (3R)-3-(2-bromooctanoyloxy)tetradecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43BrO4/c1-4-6-8-10-11-12-13-14-15-17-20(19-22(25)27-3)28-23(26)21(24)18-16-9-7-5-2/h20-21H,4-19H2,1-3H3/t20-,21?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKQMIIFKLSPRZ-VQCQRNETSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)OC(=O)C(CCCCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)OC)OC(=O)C(CCCCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- typically involves the esterification of tetradecanoic acid with methanol in the presence of a catalyst. The brominated oxooctyl group is introduced through a bromination reaction, where the oxooctyl group is treated with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the brominated oxooctyl group to a hydroxyl group.
Substitution: The bromine atom in the oxooctyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H43BrO4
- Molecular Weight : 463.49 g/mol
- Structural Characteristics : The compound features a tetradecanoic acid backbone with a brominated oxooctyl group and a methyl ester functional group. This unique structure enhances its reactivity and biological interactions.
Chemistry
- Reagent in Organic Synthesis :
- Tetradecanoic acid methyl ester serves as a key reagent for synthesizing complex organic molecules. Its brominated oxooctyl group allows for various substitution reactions.
- Building Block for Specialty Chemicals :
- The compound is utilized in the synthesis of specialty chemicals due to its functional groups that facilitate further chemical modifications.
Biology
-
Biological Activity Studies :
- Research has indicated that compounds like tetradecanoic acid derivatives can exhibit antimicrobial and anti-inflammatory properties. Studies are ongoing to explore these effects on various biological systems.
-
Interaction with Biomolecules :
- The brominated oxooctyl group may interact with enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding the compound's biological mechanisms.
Medicine
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Therapeutic Potential :
- Preliminary studies suggest that tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester may possess therapeutic properties, particularly in anti-inflammatory and antimicrobial applications. Further clinical research is needed to validate these findings.
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Pharmaceutical Formulations :
- The compound has been investigated for its role in drug formulations due to its emulsifying properties, which can enhance the solubility and bioavailability of active pharmaceutical ingredients.
Industry
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Production of Specialty Chemicals :
- Tetradecanoic acid derivatives are used as intermediates in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new products with enhanced efficacy.
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Emulsifiers and Thickeners :
- In industrial applications, this compound acts as an emulsifier and thickener in formulations such as cosmetics and food products.
Case Studies
Mechanism of Action
The mechanism of action of Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- involves its interaction with specific molecular targets and pathways. The brominated oxooctyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester functional group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at C3
Table 1: Key Structural Differences Among Analogues
*In lipid A structures, ester or amide linkages replace methyl esters .
Key Observations:
Chain Length and Bromine Presence: The target compound’s C8 bromo-oxooctyl group distinguishes it from non-bromo analogues (e.g., 3-[(1-oxooctyl)oxy]-) and longer-chain variants (e.g., 3-(dodecanoyloxy)-) . Bromine increases electrophilicity, enabling nucleophilic substitution reactions absent in non-bromo analogues .
Stereochemical Specificity: The (3R) configuration is critical for synthetic applications, as seen in the preparation of tautomeric pyranones for lipase inhibitors . Non-chiral analogues (e.g., 3-(dodecanoyloxy)-) lack this specificity .
Ester Group Influence :
- Methyl esters (target compound) exhibit higher volatility than free acids or ethyl esters, facilitating GC-MS detection . In contrast, lipid A-bound 3-acyloxyacyl residues use ester/amide linkages for membrane anchoring .
Key Findings:
- Lipid A Analogues: 3-Acyloxyacyl tetradecanoic acids in Desulfovibrio lipid A (e.g., 3-(dodecanoyloxy)-) are ester- or amide-bound to glucosamine cores, critical for bacterial membrane integrity . Unlike the target compound, these lack bromine and chiral specificity.
- Methyl Esters in Analysis: Hexadecanoic acid methyl ester (C16:0 ME) and tetradecanoic acid methyl ester (C14:0 ME) are routinely detected in microbial and plant extracts, highlighting the target compound’s compatibility with analytical workflows .
Biological Activity
Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- (CAS No. 352557-26-7) is an organic compound characterized by its tetradecanoic acid backbone, a brominated oxooctyl group, and a methyl ester functional group. This unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C24H45BrO4
- Molecular Weight : 465.54 g/mol
- Structure : The compound features a tetradecanoic acid backbone with a brominated oxooctyl moiety, which enhances its reactivity and potential interactions with biological targets.
The biological activity of Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The brominated oxooctyl group may modulate enzyme activity or receptor interactions, while the ester functional group can influence bioavailability and metabolic stability.
Antimicrobial Activity
Research indicates that tetradecanoic acid derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown their effectiveness against various bacterial strains. Tetradecanoic acid derivatives can disrupt bacterial cell membranes, leading to cell lysis and death.
A comparative study involving tridecanoic acid methyl ester (TAME), which shares structural similarities with tetradecanoic acid methyl ester, demonstrated that TAME caused significant extracellular leakage in Enterococcus faecalis and Salmonella enterica, indicating similar potential for tetradecanoic acid derivatives .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also notable. Research has highlighted that fatty acids with similar structures can reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. This suggests that tetradecanoic acid derivatives might be explored for their therapeutic potential in inflammatory diseases .
Study on Antimicrobial Efficacy
In a recent study published in 2022, researchers evaluated the antimicrobial efficacy of tridecanoic acid methyl ester against gastrointestinal pathogens. The findings indicated that TAME exhibited strong antibacterial activity at concentrations of 375 µg/ml and 750 µg/ml, leading to significant morphological changes in bacterial cells . Although this study did not directly test tetradecanoic acid methyl ester, the results suggest a promising avenue for further research into its antimicrobial properties.
In Silico Studies
In silico molecular docking studies have shown that tetradecanoic acid derivatives possess strong binding affinities to various biological targets. These studies utilize software like AutoDock Vina to predict how these compounds interact at the molecular level, providing insights into their potential therapeutic applications .
Comparative Analysis with Similar Compounds
Q & A
Q. Table 1: Key Reaction Steps
| Step | Reagent/Condition | Purpose | Yield (Literature Reference) |
|---|---|---|---|
| 1 | Octanal + Ethyl-2-bromoacetate (Reformatsky) | Generate 3-hydroxydecanoate | ~60% |
| 2 | Methanol/NaOH (saponification) | Hydrolyze ester to acid | >90% |
| 3 | HBr in acetic acid | Bromination at α-carbon | ~70% (extrapolated from ) |
How can the stereochemical integrity of the (3R)-configuration be validated during synthesis and purification?
Advanced Research Question
Use chiral chromatography (e.g., Chiralpak IG-3 column) coupled with polarimetric detection to confirm enantiopurity. Retention indices (RIs) and co-injection with authentic standards (e.g., (R)-3-hydroxydecanoic acid) are essential for assignment . Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of substituents around the chiral center, as shown in lipid A acyloxyacyl residue studies .
What analytical methods are most effective for quantifying trace impurities in this compound?
Basic Research Question
GC-MS with derivatization (e.g., MSTFA for trimethylsilylation) is preferred. Retention indices (C7–C36 alkanes) and fragmentation patterns (e.g., m/z 73 for silyl groups) help identify contaminants like unreacted hydroxy acids or brominated byproducts .
Q. Table 2: GC-MS Parameters for Impurity Analysis
| Column | Derivatization Agent | Key Fragments (m/z) | Detection Limit |
|---|---|---|---|
| DB-5MS | MSTFA + 1% TMCS | 73 (TMS), 117 (dehydration) | <0.1% |
How does the bromine substituent influence the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
The α-bromo ketone moiety is prone to hydrolysis (e.g., forming 3-oxooctanoic acid derivatives) under alkaline conditions. Accelerated stability studies (40°C, 75% RH) combined with LC-MS/MS can track degradation products. Compare with non-brominated analogs (e.g., methyl 3-oxododecanoate) to isolate bromine-specific effects .
What are the challenges in characterizing ester-linked acyloxyacyl residues in derivatives of this compound?
Advanced Research Question
Ester-bound residues (e.g., 3-acyloxyacyl chains) require selective derivatization (e.g., methanolic NaOCH3) to distinguish from amide-bound species. GC-MS libraries often lack reference spectra for these residues, necessitating custom synthesis of standards, as seen in lipid A studies .
Q. Table 3: Derivatization Protocols
| Bond Type | Reagent | Product Identification |
|---|---|---|
| Ester | NaOCH3 | 3-OMe derivatives |
| Amide | CH3I | Methylated amides |
How can computational modeling predict the compound’s interaction with biological targets (e.g., lipases)?
Advanced Research Question
Docking simulations (AutoDock Vina) using the crystal structure of pancreatic lipase (PDB: 1LPB) can model binding affinity. Focus on the bromine’s steric and electronic effects on active-site residues (e.g., Ser152, His263). Compare with Orlistat, a structurally related inhibitor .
What metabolic pathways are hypothesized for this compound based on structural analogs?
Advanced Research Question
The ester group is likely hydrolyzed by carboxylesterases to release 3-[(2-bromo-1-oxooctyl)oxy]tetradecanoic acid. β-oxidation of the alkyl chain may generate shorter-chain brominated metabolites, detectable via LC-HRMS in hepatocyte assays .
How do substituent chain lengths (e.g., tetradecanoic vs. dodecanoic acid) affect physicochemical properties?
Basic Research Question
Longer chains (C14 vs. C12) increase hydrophobicity (logP > 6.5 vs. ~5.8) and reduce aqueous solubility. Use HPLC with C18 columns (e.g., 70% acetonitrile mobile phase) to compare retention times .
What are the limitations of NMR in resolving structurally similar diastereomers?
Advanced Research Question
Overlapping signals in H NMR (e.g., δ 1.2–1.6 ppm for alkyl chains) complicate diastereomer differentiation. Use 13C DEPT-135 to highlight quaternary carbons or HSQC-TOCSY for coupling networks .
How can isotopic labeling (e.g., 13^{13}13C) aid in tracking metabolic fate in vitro?
Advanced Research Question
Incorporate C at the ester carbonyl (e.g., via CHOH esterification). LC-MS with Selected Reaction Monitoring (SRM) can trace labeled fragments (e.g., m/z 45 for CO) in cell lysates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
